Anemonin (CAS 508-44-1) is a naturally occurring dibutenolide dimer derived from the Ranunculaceae plant family. In industrial and laboratory procurement, it is primarily sourced as a highly stable analytical reference standard for the quality control of botanical extracts and as a purified bioactive compound for pharmacological screening[1]. Unlike its volatile and highly reactive monomeric precursor, Anemonin is a stable crystalline solid (melting point 158 °C) that allows for reproducible handling, precise high-performance liquid chromatography (HPLC) quantification, and reliable formulation [2]. Its procurement ensures baseline stability and safety, making it a critical material for downstream applications in anti-inflammatory research, cosmeceuticals, and antiparasitic drug development where structural integrity is paramount.
Substituting pure Anemonin with its direct precursors, ranunculin or protoanemonin, is practically impossible in rigorous analytical or biological workflows due to severe instability and toxicity [1]. Ranunculin rapidly hydrolyzes upon extraction, while protoanemonin is a volatile, highly reactive vesicant that non-specifically alkylates proteins and spontaneously dimerizes into Anemonin under ambient light or room temperature [2]. This uncontrollable conversion rate means that using crude extracts or precursor standards leads to irreproducible assay results, fluctuating active concentrations, and severe handling hazards. Consequently, pure Anemonin must be procured directly to ensure precise dosing, structural persistence, and safety in both in vitro assays and analytical calibration.
Protoanemonin is inherently unstable, undergoing rapid, spontaneous [2+2] cycloaddition to form Anemonin when exposed to UV light or ambient conditions, preventing its use as a reliable quantitative standard [1]. In contrast, pure Anemonin is a stable, crystalline solid that maintains structural integrity, making it the required standard for HPLC calibration (typically monitored at 220 nm) when quantifying Ranunculaceae extracts [2].
| Evidence Dimension | Chemical stability and structural persistence |
| Target Compound Data | Stable crystalline solid (MP 158 °C) suitable for precise HPLC calibration |
| Comparator Or Baseline | Protoanemonin (unstable volatile oil, spontaneously dimerizes) |
| Quantified Difference | Anemonin provides reliable structural stability over standard assay timeframes, whereas protoanemonin undergoes rapid, uncontrolled dimerization. |
| Conditions | Ambient storage and standard HPLC mobile phase conditions |
Procurement of pure Anemonin eliminates the analytical variability and degradation issues associated with its unstable monomer, ensuring reproducible calibration curves.
Protoanemonin is a severe irritant and vesicant that non-specifically alkylates DNA and proteins, causing acute cellular toxicity and blistering that confounds specific pharmacological readouts [1]. Anemonin, lacking the highly reactive exocyclic double bonds of its monomer, exhibits low cytotoxicity—maintaining >80% cell viability in human melanocytes—while preserving targeted bioactivity [2].
| Evidence Dimension | Non-specific cytotoxicity and handling hazard |
| Target Compound Data | Low cytotoxicity (cell viability >80% in standard cell lines) |
| Comparator Or Baseline | Protoanemonin (severe vesicant, non-specific protein alkylator) |
| Quantified Difference | Complete elimination of vesicant properties and non-specific alkylating toxicity. |
| Conditions | In vitro cell culture and standard laboratory handling conditions |
Bypassing the severe toxicity of protoanemonin allows researchers to safely conduct targeted cellular assays without confounding necrotic cell death.
While crude Ranunculaceae extracts exhibit variable anti-inflammatory effects due to fluctuating precursor concentrations, pure Anemonin provides highly reproducible, dose-dependent inhibition of inflammatory mediators. In lipopolysaccharide (LPS)-activated macrophages, Anemonin potently reverses NO production with a precise IC50 of 5.37 ± 0.39 μM [1].
| Evidence Dimension | Inhibition of NO production (IC50) |
| Target Compound Data | IC50 = 5.37 ± 0.39 μM |
| Comparator Or Baseline | Crude ranunculin/protoanemonin extracts (highly variable, unquantifiable IC50 due to instability) |
| Quantified Difference | Anemonin provides a precise, low-micromolar IC50, whereas precursors cannot be reliably assayed. |
| Conditions | LPS-activated macrophage in vitro model |
Procuring pure Anemonin guarantees a stable, quantifiable bioactive agent for anti-inflammatory drug discovery, overcoming the irreproducibility of crude plant extracts.
Anemonin has been identified as a highly potent antiparasitic agent, demonstrating significant growth inhibitory effects against Leishmania species. It exhibits remarkable IC50 values of 1.33 nM and 1.58 nM against promastigotes of L. aethiopica and L. donovani, respectively, establishing it as a premium high-potency screening compound compared to standard botanical extracts[1].
| Evidence Dimension | Antileishmanial IC50 (promastigotes) |
| Target Compound Data | IC50 = 1.33 - 1.58 nM |
| Comparator Or Baseline | Standard crude botanical extracts (typically active only in the high µg/mL range) |
| Quantified Difference | Anemonin delivers targeted nanomolar potency, orders of magnitude higher than unpurified extract baselines. |
| Conditions | Resazurin reduction assay on L. aethiopica and L. donovani promastigotes |
The exceptional nanomolar potency of Anemonin makes it a high-value procurement target for specialized antiparasitic drug development programs.
Due to its structural stability and distinct UV absorbance, Anemonin is the definitive HPLC standard for quantifying the active components in Ranunculaceae botanical extracts (e.g., Pulsatilla chinensis) [1].
With its precise IC50 (5.37 μM) for NO production inhibition and lack of vesicant toxicity, Anemonin is the ideal isolated compound for screening anti-inflammatory pathways without the confounding cell death caused by protoanemonin [2].
Anemonin's ability to inhibit tyrosinase (IC50 43.5 μM) and suppress melanin synthesis genes with low cytotoxicity (>80% viability) makes it a prime candidate for developing novel skin-lightening and hyperpigmentation formulations[3].
Exhibiting nanomolar IC50 values against Leishmania promastigotes, Anemonin serves as a high-value structural template and screening agent for novel antileishmanial therapeutics[4].